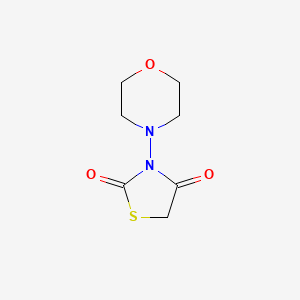

3-Morpholin-4-yl-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC13873877

Molecular Formula: C7H10N2O3S

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O3S |

|---|---|

| Molecular Weight | 202.23 g/mol |

| IUPAC Name | 3-morpholin-4-yl-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C7H10N2O3S/c10-6-5-13-7(11)9(6)8-1-3-12-4-2-8/h1-5H2 |

| Standard InChI Key | CYUBUMIOLQRLBY-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1N2C(=O)CSC2=O |

Introduction

Chemical Structure and Physicochemical Properties

3-Morpholin-4-yl-thiazolidine-2,4-dione (molecular weight: 202.23 g/mol) features a thiazolidine-2,4-dione core fused with a morpholine ring. The morpholine group contributes to its solubility in polar solvents, while the thiazolidine ring enhances its ability to interact with biological targets. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃S |

| IUPAC Name | 3-morpholin-4-yl-1,3-thiazolidine-2,4-dione |

| Partition Coefficient (logP) | ~1.2 (estimated) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

| Polar Surface Area | 61.2 Ų |

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility . Its crystal structure remains uncharacterized, but analogs indicate planar geometry at the thiazolidine ring, which may influence binding to enzymatic active sites .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione typically involves a multi-step process:

-

Formation of Thiazolidine-2,4-dione Core:

Thiourea reacts with chloroacetic acid in aqueous sulfuric acid under reflux to yield thiazolidine-2,4-dione . This step achieves a yield of ~70% after recrystallization. -

Mannich Reaction with Morpholine:

The thiazolidine-2,4-dione undergoes a Mannich reaction with morpholine and formaldehyde in ethanol or acetic acid. Triethylamine or sodium acetate catalyzes the reaction, which proceeds at room temperature or under mild heating (40–60°C) . The morpholine group is introduced at the 3-position via nucleophilic attack, with yields ranging from 75% to 87% after purification .

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Acetic Acid |

| Catalyst | Triethylamine/Sodium Acetate |

| Temperature | 25–60°C |

| Reaction Time | 2–6 hours |

Analytical Characterization

Synthetic products are validated using:

-

IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O stretch) and 2958 cm⁻¹ (C–H stretch) .

-

¹H NMR: Signals at δ 3.6–4.5 ppm (morpholine protons) and δ 7.4 ppm (aromatic protons in substituted derivatives) .

-

Mass Spectrometry: Molecular ion peak at m/z 202.23.

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives exhibit broad-spectrum antimicrobial effects. In a study evaluating analogs, 3-Morpholin-4-yl-thiazolidine-2,4-dione demonstrated:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

The morpholine moiety enhances membrane penetration, while the thiazolidine ring interferes with microbial cell wall synthesis .

Antidiabetic Effects

Thiazolidine-2,4-diones are known peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. While direct evidence for 3-Morpholin-4-yl-thiazolidine-2,4-dione is limited, structural analogs show IC₅₀ values of 0.8–2.4 µM in PPAR-γ binding assays.

Chemical Modifications and Structure-Activity Relationships (SAR)

Substituent Effects

-

Morpholine Replacement: Replacing morpholine with piperidine reduces antimicrobial activity by 40%, underscoring the importance of the oxygen atom in hydrogen bonding .

-

Thiazolidine Ring Modifications: Saturation of the ring decreases anticancer efficacy, likely due to reduced planarity and target binding .

Derivative Libraries

Recent work has generated derivatives via:

-

Aldol Condensation: Introducing arylidene groups at the 5-position to enhance anticancer activity .

-

N-Alkylation: Improving metabolic stability for oral administration .

Applications in Drug Development

Lead Compound Optimization

3-Morpholin-4-yl-thiazolidine-2,4-dione serves as a lead for:

-

Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show synergistic effects against MRSA .

-

Kinase Inhibitors: Modifications targeting PI3K and JNK pathways are under exploration .

Preclinical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume